An In-depth Technical Guide to the Synthesis of N,N'-Dimethyl-2,7-diazapyrenium Tetrafluoroborate
An In-depth Technical Guide to the Synthesis of N,N'-Dimethyl-2,7-diazapyrenium Tetrafluoroborate
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of N,N'-Dimethyl-2,7-diazapyrenium dication, isolated as its tetrafluoroborate salt. This molecule is a subject of significant interest for its applications in materials science, biosensing, and as a component in molecular electronics.
Introduction: The Significance of N,N'-Dimethyl-2,7-diazapyrenium (DMDAP²⁺)
N,N'-Dimethyl-2,7-diazapyrenium (DMDAP²⁺) is a planar, dicationic organic compound belonging to the diazapyrene family.[1][2] Its rigid, electron-deficient aromatic core imparts a unique combination of properties, including strong fluorescence, reversible redox behavior, and the ability to interact with nucleic acids through intercalation.[3][4][5] These characteristics make DMDAP²⁺ and its derivatives highly valuable scaffolds in diverse research fields. Applications range from redox-dependent receptors and electrochemical sensors to components in supramolecular assemblies and photodynamic therapy.[2][3][4][6] This guide offers a detailed walkthrough of its synthesis, grounded in established chemical literature, to enable researchers to produce this versatile compound with high purity and efficiency.
Historical Context and Synthetic Overview
The foundational synthetic pathway to the 2,7-diazapyrene core was pioneered by Hünig and colleagues in 1973.[3][7] The modern synthesis, while refined, follows the same fundamental logic: constructing the heterocyclic core from a common starting material and then functionalizing it. The overall strategy begins with the commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride and proceeds through a multi-step sequence involving imide formation, reduction, aromatization, and final N-alkylation (quaternization).[3][6][8]
The synthetic pathway can be visualized as follows:
Caption: High-level workflow for the synthesis of N,N'-Dimethyl-2,7-diazapyrenium Bis(tetrafluoroborate).
Part 1: Synthesis of the 2,7-Diazapyrene Core
This section details the preparation of the neutral 2,7-diazapyrene scaffold, the direct precursor to the target dication.
Step 1: Synthesis of N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic Diimide
The synthesis begins with the conversion of the dianhydride to the corresponding N,N'-dimethyl diimide. This is achieved through a reaction with an aqueous solution of methylamine, followed by thermal cyclization to form the robust imide rings.[7][9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 1,4,5,8-naphthalenetetracarboxylic dianhydride in an aqueous methylamine solution (40%).
-
Salt Formation: Heat the mixture to evaporate the solvent completely. This process converts the acid anhydride to the tetrakis(N-methylammonium) salt.[7]
-
Cyclization: Add N-methylpyrrolidone to the resulting salt and heat the mixture. This high-boiling point solvent facilitates the thermal dehydration and cyclization to form the diimide.
-
Isolation: After cooling, the product, N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide, precipitates and can be collected by filtration, washed, and dried.
| Reagent | Molar Eq. | Purpose |
| 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | 1.0 | Starting Material |
| Aqueous Methylamine (40%) | Excess | Amine Source |
| N-Methylpyrrolidone | - | High-Boiling Solvent |
Step 2: Reduction to 2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][10][11]phenanthroline
The diimide is a highly stable structure, and the reduction of its four carbonyl groups requires a potent reducing agent. A combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) is employed for this exhaustive reduction to the diamine.[7]
Experimental Protocol:
-
Inert Atmosphere: This reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) due to the pyrophoric nature of LiAlH₄. All glassware must be rigorously dried.
-
Reaction Setup: Suspend the N,N'-dimethyl diimide from Step 1 in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: In a separate flask, carefully prepare a solution of LiAlH₄ and AlCl₃ in anhydrous THF. Add this reducing mixture slowly to the suspension of the diimide at a controlled temperature (e.g., 0 °C to room temperature).
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, slow addition of water, followed by a sodium hydroxide solution. (Caution: Highly exothermic and produces hydrogen gas).
-
Extraction and Isolation: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. Dry the organic layer and evaporate the solvent to yield the crude diamine product.
| Reagent | Molar Eq. | Purpose |
| N,N'-Dimethyl Diimide | 1.0 | Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | Excess | Reducing Agent |
| Aluminum Chloride (AlCl₃) | Excess | Lewis Acid Activator |
| Anhydrous THF | - | Solvent |
Step 3: Aromatization to 2,7-Diazapyrene
The final step in forming the core scaffold is the dehydrogenation (aromatization) of the hexahydro intermediate. While several oxidants can be used, heating with elemental selenium provides a straightforward and high-yield route to the fully aromatic 2,7-diazapyrene.[6][7]
Experimental Protocol:
-
Reaction Setup: Combine the diamine from Step 2 with selenium powder in a suitable reaction vessel.
-
High-Temperature Reaction: Heat the mixture to a high temperature (approx. 265 °C) for several hours.[6][7] This reaction should be performed in a well-ventilated fume hood due to the toxicity of selenium compounds.
-
Purification: The resulting 2,7-diazapyrene can be purified by sublimation or recrystallization to yield the final neutral product.
| Reagent | Molar Eq. | Purpose |
| Hexahydro-diamine Intermediate | 1.0 | Substrate |
| Selenium Powder | Excess | Oxidizing Agent |
Part 2: Quaternization and Isolation of the Target Salt
With the neutral core in hand, the final steps involve the formation of the dication and isolation with the desired counterions.
Step 4: N,N'-Diquaternization to form N,N'-Dimethyl-2,7-diazapyrenium Dication
The nitrogen atoms in the 2,7-diazapyrene core are nucleophilic and readily react with alkylating agents. Treatment with an excess of a methylating agent, such as methyl iodide, results in the formation of the dicationic quaternary ammonium salt.[3][10]
Caption: The N-methylation of the 2,7-diazapyrene core proceeds via an SN2 mechanism.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 2,7-diazapyrene from Step 3 in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add an excess of methyl iodide (iodomethane) to the solution.
-
Reflux: Heat the mixture to reflux for several hours.[10] As the reaction proceeds, the dicationic product, being a salt, will precipitate from the solvent.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated red solid by filtration and wash it with a solvent like diethyl ether to remove any unreacted starting materials.[10] This yields the crude N,N'-Dimethyl-2,7-diazapyrenium diiodide salt.
| Reagent | Molar Eq. | Purpose |
| 2,7-Diazapyrene | 1.0 | Substrate |
| Methyl Iodide (CH₃I) | Excess | Methylating Agent |
| Acetonitrile | - | Solvent |
Step 5: Anion Exchange and Isolation
The crude diiodide salt is typically converted to a salt with a more stable and non-interfering anion, such as tetrafluoroborate (BF₄⁻), for further applications. This is achieved via an anion exchange reaction. The target compound, N,N'-Dimethyl-2,7-diazapyrenium difluoroborate, more accurately described as bis(tetrafluoroborate), contains two BF₄⁻ anions to balance the +2 charge of the dication.
Experimental Protocol:
-
Dissolution: Dissolve the crude diiodide salt from Step 4 in water.
-
Anion Exchange: To this aqueous solution, add a solution of tetrafluoroboric acid (HBF₄) or a saturated aqueous solution of a tetrafluoroborate salt (e.g., NaBF₄).[3][9]
-
Precipitation: The less water-soluble tetrafluoroborate salt of the dication will precipitate from the solution.
-
Final Isolation: Collect the solid precipitate by filtration, wash thoroughly with water to remove any residual iodide salts, and then dry under vacuum. The final product is N,N'-Dimethyl-2,7-diazapyrenium bis(tetrafluoroborate).
| Reagent | Molar Eq. | Purpose |
| DMDAP²⁺ Diiodide Salt | 1.0 | Substrate |
| Tetrafluoroboric Acid (HBF₄) | Excess | Anion Source |
| Water | - | Solvent |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H NMR spectroscopy in a solvent like CD₃CN will show characteristic downfield shifts for the aromatic protons due to the positive charges on the nitrogen atoms.[11][10]
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the mass-to-charge ratio (m/z) of the dicationic species (C₁₆H₁₄N₂²⁺).
-
X-ray Crystallography: For unambiguous structural confirmation, single crystals can be grown and analyzed by X-ray diffraction, which confirms the planarity of the core and the identity of the counterions.[10]
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄): Is highly reactive with water and pyrophoric. It must be handled under a strict inert atmosphere. The quenching process is highly exothermic and releases flammable hydrogen gas.
-
Methyl Iodide (CH₃I): Is a toxic and carcinogenic substance. It should be handled with appropriate personal protective equipment in a fume hood.
-
Selenium: Is toxic and should be handled with care, especially during the high-temperature aromatization step.
Conclusion
The synthesis of N,N'-Dimethyl-2,7-diazapyrenium bis(tetrafluoroborate) is a well-established, multi-step process that yields a highly valuable compound for advanced research. By following this detailed guide, which is grounded in peer-reviewed literature, researchers can reliably produce this dicationic platform for exploration in materials science, supramolecular chemistry, and biology.
References
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Leventis, N., et al. A Convenient Synthesis and Spectroscopic Characterization of N,N'-Bis(2-propenyl)-2,7-diazapyrenium Quaternary Salts. The Journal of Organic Chemistry. Available from: [Link]
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Jusélius, J., et al. 4,9-Diazapyrenium cations. Synthesis, physico-chemical properties and binding of nucleotides in water. RSC Publishing. Available from: [Link]
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Nakazato, T., et al. Synthesis and Characterization of 16π Antiaromatic 2,7-Dihydrodiazapyrenes. PubMed. 2021. Available from: [Link]
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Biver, T., et al. DNA Binding Properties of 2,7-Diazapyrene and its N-methylated Cations Studied by Linear and Circular Dichroism Spectroscopy and Calorimetry. Chalmers University of Technology Research. 2017. Available from: [Link]
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Wang, G., et al. MDDD, a 4,9-diazapyrenium derivative, is selectively toxic to glioma cells by inducing growth arrest at G0/G1 independently of p53. PubMed. Available from: [Link]
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Mukherjee, A., et al. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. SciSpace. 2022. Available from: [Link]
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